1-(6-Bromopiridin-3-il)piperazina

Descripción general

Descripción

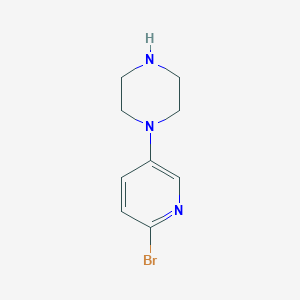

1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound that consists of a 3-pyridinyl ring attached to a piperazine ring, with a bromine atom at position 6 of the pyridine ring.

Aplicaciones Científicas De Investigación

1-(6-Bromopyridin-3-yl)piperazine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mecanismo De Acción

Target of Action

1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound. It has been found to inhibit the binding of [^3H]cytisine to alpha4beta2 nACHR in Wistar rat cerebral cortical membrane . This suggests that the compound’s primary target could be the alpha4beta2 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in neurotransmission .

Mode of Action

, it can be inferred that the compound likely interacts with this receptor, potentially altering its function and affecting neurotransmission.

Biochemical Pathways

, it may influence pathways related to cholinergic neurotransmission.

Result of Action

Its potential interaction with the alpha4beta2 nAChR suggests it may influence neuronal activity and neurotransmission

Análisis Bioquímico

Molecular Mechanism

At the molecular level, 1-(6-Bromopyridin-3-yl)piperazine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 1-(6-Bromopyridin-3-yl)piperazine can influence gene expression by interacting with DNA or RNA-binding proteins, thereby modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(6-Bromopyridin-3-yl)piperazine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 1-(6-Bromopyridin-3-yl)piperazine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(6-Bromopyridin-3-yl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of specific signaling pathways or inhibition of tumor growth . At higher doses, 1-(6-Bromopyridin-3-yl)piperazine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The insertion of the piperazine moiety is often the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 1-hydroxybenzotriazole as coupling reagents .

Industrial Production Methods: Industrial production methods for 1-(6-Bromopyridin-3-yl)piperazine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at position 6 of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Oxidized derivatives of 1-(6-Bromopyridin-3-yl)piperazine.

Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Comparación Con Compuestos Similares

1-(6-Bromopyridin-3-yl)piperazine can be compared with other similar compounds, such as:

1-(6-Bromopyridin-2-yl)piperazine: Similar structure but with the bromine atom at position 2 of the pyridine ring.

1-(1-Methylpiperidin-4-yl)piperazine: Contains a methyl group instead of a bromine atom.

Uniqueness: 1-(6-Bromopyridin-3-yl)piperazine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Actividad Biológica

1-(6-Bromopyridin-3-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(6-Bromopyridin-3-yl)piperazine can be described structurally as follows:

- Chemical Formula : CHBrN

- Molecular Weight : 256.13 g/mol

The compound features a brominated pyridine ring linked to a piperazine moiety, which is significant for its biological interactions.

Research indicates that 1-(6-Bromopyridin-3-yl)piperazine functions primarily as an antagonist for Toll-like receptors (TLR) 7, 8, and 9. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns and initiating inflammatory pathways.

TLR Antagonism

The antagonistic activity against TLRs suggests potential therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). In particular:

- TLR7 : Associated with the production of anti-RNP antibodies.

- TLR9 : Linked to the induction of type I interferons and other inflammatory cytokines.

By inhibiting these pathways, 1-(6-Bromopyridin-3-yl)piperazine may reduce inflammation and autoantibody production in autoimmune conditions .

Autoimmune Diseases

A study highlighted the efficacy of compounds similar to 1-(6-Bromopyridin-3-yl)piperazine in models of autoimmune diseases. These compounds demonstrated significant antagonism against TLR7 and TLR8, leading to reduced disease severity in murine models of SLE .

Cytotoxicity and Stability

In vitro studies have shown that this compound exhibits good cytotoxicity profiles while maintaining solubility and stability in human plasma. This stability is crucial for therapeutic applications as it affects bioavailability and pharmacokinetics .

Case Study 1: Efficacy in SLE Models

In a controlled study involving lupus-prone mice, administration of 1-(6-Bromopyridin-3-yl)piperazine resulted in:

- Reduced autoantibody levels : A significant decrease in anti-dsDNA antibodies was observed.

- Decreased inflammatory markers : Levels of IL-6 and TNF-alpha were notably lower compared to control groups.

These findings support the compound's potential as a therapeutic agent for SLE .

Case Study 2: Comparison with Other Compounds

In comparative studies with other TLR antagonists, 1-(6-Bromopyridin-3-yl)piperazine showed:

| Compound | TLR7 Antagonism | TLR8 Antagonism | Efficacy in SLE Models |

|---|---|---|---|

| 1-(6-Bromopyridin-3-yl)piperazine | High | High | Significant reduction |

| Compound A | Moderate | Low | Minimal effect |

| Compound B | High | Moderate | Moderate reduction |

This table illustrates the relative efficacy of 1-(6-Bromopyridin-3-yl)piperazine compared to other compounds, emphasizing its superior activity against TLRs .

Propiedades

IUPAC Name |

1-(6-bromopyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRZSDRDBJDKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432218 | |

| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412347-39-8 | |

| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.